

pimasertib overall survival progression-free survival data

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Compound Focus: Pimasertib

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Efficacy and Safety Data Summary

Measure	Pimasertib (n=130)	Dacarbazine (DTIC) (n=64)	Statistical Result
Median PFS	13 weeks	7 weeks	HR 0.59 (95% CI 0.42–0.83); p=0.0022 [1]
6-Month PFS Rate	17%	9%	-
Median OS	9 months	11 months	HR 0.89 (95% CI 0.61–1.30); not significant [1]
Objective Response Rate (ORR)	27%	14%	Odds Ratio 2.24 (95% CI 1.00–4.98); p=0.0453 [1]
Most Common TEAEs	Diarrhea (82%), blood CPK increase (68%) [1]	Nausea (41%), fatigue (38%) [1]	-
Most Frequent Grade ≥3 AEs	CPK increase (34%) [1]	Neutropenia (15%) [1]	-

Measure	Pimasertib (n=130)	Dacarbazine (DTIC) (n=64)	Statistical Result
Serious Adverse Events	57%	20%	-

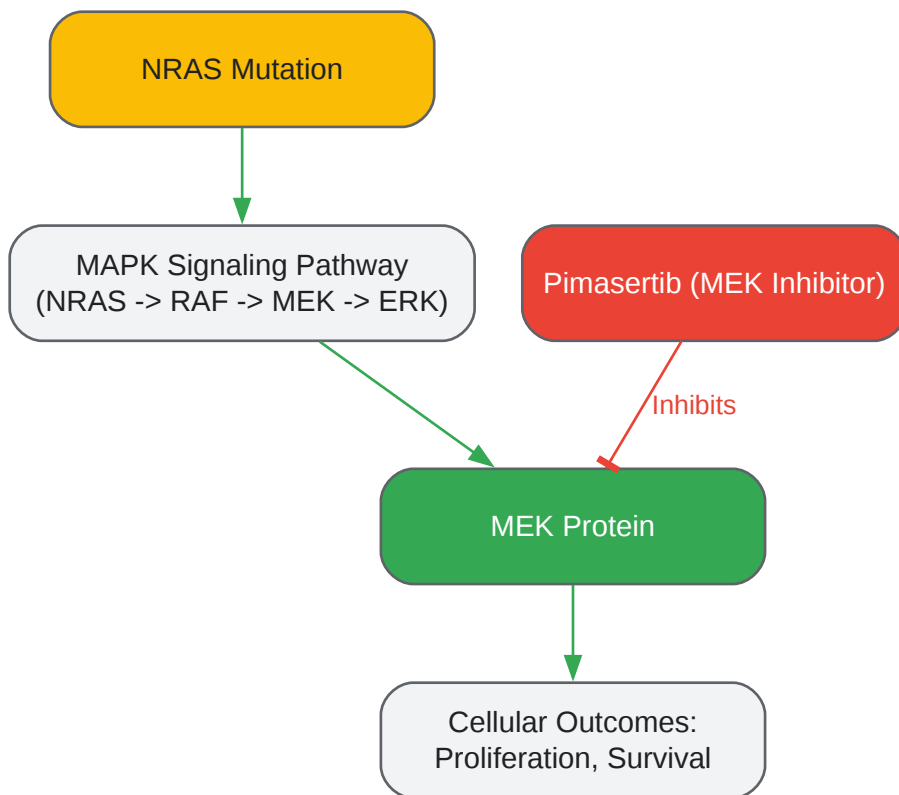
Experimental Protocol Details

To help you evaluate the quality of this data, here are the key methodological details from the clinical trial.

- **Trial Design:** This was a Phase II, multicenter, open-label, randomized, controlled trial (ClinicalTrials.gov Identifier: NCT01693068) [1] [2].
- **Patient Population:** The study enrolled 194 patients with untreated, unresectable Stage IIIc or Stage IV **NRAS-mutated cutaneous melanoma** [1]. Patients were randomized in a 2:1 ratio to receive either **pimasertib** or dacarbazine.
- **Interventions:**
 - **Pimasertib:** 60 mg, administered orally twice daily on a 21-day cycle [1].
 - **Dacarbazine (DTIC):** 1000 mg/m², administered intravenously on Day 1 of each 21-day cycle [1].
- **Key Endpoints:**
 - **Primary Endpoint:** Investigator-assessed Progression-Free Survival (PFS) [1].
 - **Secondary Endpoints:** Overall Survival (OS), Objective Response Rate (ORR), quality of life (QoL), and safety [1].
- **Crossover Design:** A critical feature influencing OS results was that **64% of patients** in the dacarbazine arm crossed over to receive **pimasertib** after disease progression [1]. This likely confounded the comparison of overall survival between the two groups.

Drug Mechanism and Context

Pimasertib is a selective small-molecule inhibitor of MEK1 and MEK2, key proteins in the MAPK signaling pathway [1]. This pathway is often dysregulated in cancer. The following diagram illustrates its targeted role in the cellular signaling cascade.



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The study was set in a context where no targeted therapies were available for NRAS-mutated melanoma, creating a significant unmet need [1]. At the time of the trial's initiation, dacarbazine was a standard of care, though immune checkpoint inhibitors like nivolumab and pembrolizumab were later approved [1].

Research Conclusions and Future Directions

- **Efficacy Conclusion:** **Pimasertib** demonstrated statistically significant and clinically relevant activity in NRAS-mutated melanoma by improving PFS and ORR compared to chemotherapy [1].
- **Safety Conclusion:** The safety profile of **pimasertib** was considered manageable and consistent with the known class effects of MEK inhibitors, though it required careful monitoring [1].
- **Research Status:** **Pimasertib** remains an investigational drug and has not received regulatory approval for any cancer indication [3] [4]. Current research is exploring its use in novel formulations, such as glutathione-activated prodrugs to improve selectivity, and in combination with other agents like the immunotherapy bintrafusp alfa for treating brain metastases [5] [3].

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To cite this document: Smolecule. [pimasertib overall survival progression-free survival data].

Smolecule, [2026]. [Online PDF]. Available at:

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